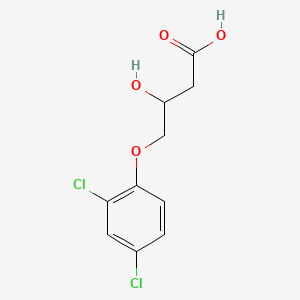
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a hydroxybutyric acid moiety. This compound is known for its applications in agriculture as a selective herbicide, particularly effective against broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the hydroxybutyric acid moiety. The process involves:
Phenol and Chloroacetic Acid Reaction: Phenol reacts with chloroacetic acid in the presence of a base to form phenoxyacetic acid.
Chlorination: The phenoxyacetic acid is then chlorinated to introduce the dichloro groups.
Hydroxybutyric Acid Formation: The chlorinated product undergoes further reactions to introduce the hydroxybutyric acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form the corresponding phenol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed.
Major Products:
Oxidation: Formation of 4-(2,4-Dichlorophenoxy)-3-oxobutyric acid.
Reduction: Formation of 4-(2-chlorophenoxy)-3-hydroxybutyric acid.
Substitution: Formation of various substituted phenoxybutyric acids
Applications De Recherche Scientifique
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and plant growth regulators .
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the hydroxybutyric acid moiety.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with a butyric acid moiety but without the hydroxy group
Uniqueness: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is unique due to the presence of both the dichlorophenoxy and hydroxybutyric acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7407-74-1 |
|---|---|
Formule moléculaire |
C10H10Cl2O4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c11-6-1-2-9(8(12)3-6)16-5-7(13)4-10(14)15/h1-3,7,13H,4-5H2,(H,14,15) |
Clé InChI |
DPVPFZPDEHLQLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




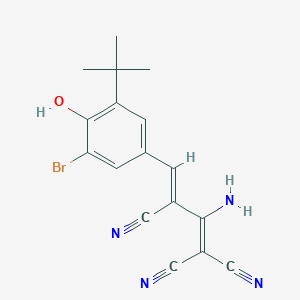

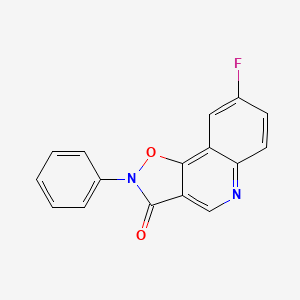


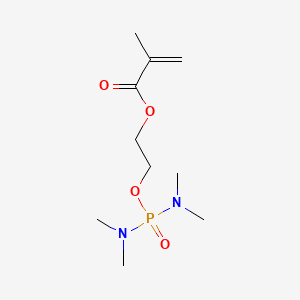
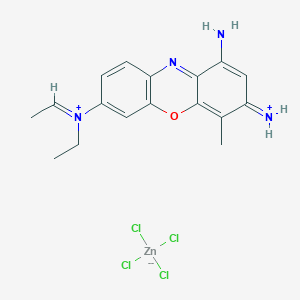
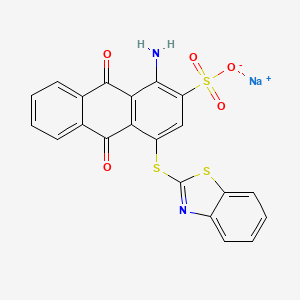

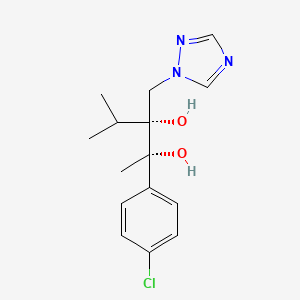

![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
